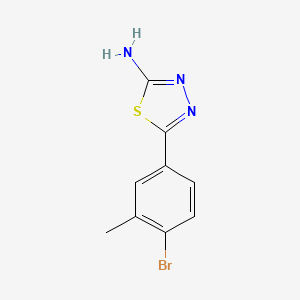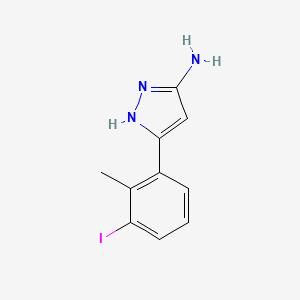![molecular formula C9H11ClO B13691266 3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)
3-[(Chloromethoxy)methyl]toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Chloromethoxy)methyl]toluene is an organic compound with the molecular formula C9H11ClO. It is a derivative of toluene, where a chloromethoxy group is attached to the methyl group of toluene. This compound is primarily used in research and development settings and has various applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Chloromethoxy)methyl]toluene typically involves the reaction of toluene with chloromethyl methyl ether in the presence of a catalyst such as zinc bromide. The reaction is carried out in a solvent like toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of chloromethyl methyl ether, which is a hazardous substance, and requires stringent safety measures .
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Chloromethoxy)methyl]toluene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-[(Chloromethoxy)methyl]toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Chloromethoxy)methyl]toluene involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also undergo oxidation and reduction, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Chlorotoluene: A derivative of toluene with a chlorine atom attached to the aromatic ring.
Benzyl Chloride: Similar in structure but with a chlorine atom attached to the methyl group of toluene.
Methoxytoluene: A derivative with a methoxy group attached to the aromatic ring.
Uniqueness: 3-[(Chloromethoxy)methyl]toluene is unique due to the presence of both a chloromethoxy group and a methyl group on the toluene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-(chloromethoxymethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6-7H2,1H3 |
Clave InChI |
BQDKLAMCFRNVNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)COCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
![3-[4-(tert-Butyl)phenyl]-2H-azirine](/img/structure/B13691195.png)

![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)

![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)


![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)


